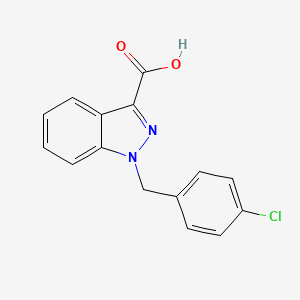

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid

Descripción general

Descripción

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C15H11ClN2O2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Métodos De Preparación

The synthesis of 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1H-indazole-3-carboxylic acid and 4-chlorobenzyl chloride.

Reaction Conditions: The 1H-indazole-3-carboxylic acid is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Análisis De Reacciones Químicas

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antispermatogenic Activity

One of the most significant applications of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid is its role in suppressing spermatogenesis. Studies have shown that oral administration of this compound at a dosage of 500 mg/kg body weight per day for 28 days resulted in a marked reduction in the population of germ cells within the seminiferous tubules of treated mice. Notably, the compound selectively inhibited spermatogenesis without affecting the endocrine functions of the testis, as evidenced by the preservation of Leydig cell integrity .

Histological Findings:

- Sertoli Cells and Spermatogonia: The seminiferous tubules were largely depopulated, containing primarily Sertoli cells and spermatogonia.

- Epididymal Changes: Significant regressive changes were observed in the epididymides, with spermatozoa becoming immotile and fragmented.

- Reversibility: Importantly, these alterations were reversible; reproductive organs returned to their pretreatment state within 56 days after drug withdrawal .

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity, with an approximate lethal dose (LD50) of around 300 mg/kg when administered intraperitoneally . This low toxicity profile makes it a candidate for further therapeutic development.

Behavioral Effects

At higher doses (50 or 100 mg/kg), behavioral effects such as sedation were noted without significant neurovegetative disturbances. This suggests that while the compound may affect behavior at elevated doses, it does not cause severe adverse effects on the nervous system .

Synthesis and Derivative Development

The synthesis of this compound has been documented extensively. The compound can be synthesized through various chemical reactions involving indazole derivatives and carboxylic acids. The following table summarizes key synthesis pathways:

| Synthesis Method | Yield | Reaction Conditions |

|---|---|---|

| Reaction with carbonyldiimidazole | 80% | DMF, room temperature |

| Treatment with sulfuric acid and potassium nitrate | 79% | Concentrated sulfuric acid, 0 - 20°C |

| Reaction with N,O-dimethylhydroxylamine | 75.4% | DMF, heated to 65°C overnight |

Case Studies and Research Findings

Several studies have explored the pharmacological effects and potential therapeutic uses of this compound:

- A study published in PubMed highlighted the selective suppression of spermatogenesis by AF 1312/TS without adversely affecting testicular endocrine functions .

- Another investigation focused on various halogenated derivatives of indazole-3-carboxylic acids, demonstrating potent antispermatogenic activity among several compounds .

Mecanismo De Acción

The mechanism of action of 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

1H-indazole-3-carboxylic acid: The parent compound without the chlorobenzyl group.

4-chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups attached to different core structures.

Indazole derivatives: Compounds with various substituents on the indazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its antispermatogenic effects.

Chemical Structure and Properties

This compound has a molecular formula of C₁₅H₁₂ClN₂O₂ and a molecular weight of approximately 292.72 g/mol. Its structure consists of an indazole ring substituted with a p-chlorobenzyl group and a carboxylic acid functional group, which enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including proteins and enzymes.

Target Interactions

Research indicates that indazole derivatives, including this compound, exhibit high affinity for multiple receptors. They are known to modulate various biochemical pathways by binding to specific sites on target proteins, thereby influencing cellular processes such as spermatogenesis and cell growth .

Biological Activities

This compound has been studied for several key biological activities:

Antispermatogenic Activity

This compound has demonstrated significant antispermatogenic effects in various studies. For instance, it was shown to inhibit spermatogenesis in rat models by affecting testicular weight and histological structure. The seminiferous tubules exhibited disorganization, with a notable reduction in spermatocytes and spermatids while sparing spermatogonia and interstitial tissue .

Cellular Effects

In vitro studies have indicated that this compound affects spermatids and Sertoli cells without damaging other cell types. This selective action highlights its potential as a contraceptive agent .

Case Studies

Several studies have focused on the effects of this compound:

- Study on Testicular Weight : A study investigated the impact of this compound on testicular weight in rats, revealing significant reductions correlated with increased doses of the compound .

- Histological Examination : Histological analysis showed that treatment with this compound resulted in the loss of spermatocytes and spermatids in the seminiferous tubules, indicating its potent antispermatogenic activity .

- Biochemical Pathways : Another study highlighted the stabilization of bovine serum albumin by this compound, suggesting its role in enhancing protein stability and possibly influencing drug delivery systems.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antispermatogenic Activity | Significant inhibition of spermatogenesis in rat models |

| Cellular Effects | Selective impact on spermatids and Sertoli cells |

| Testicular Weight | Dose-dependent reduction observed |

| Histological Changes | Disorganization of seminiferous tubules noted |

| Protein Interaction | Stabilization of bovine serum albumin |

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJTUQKSWFBPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58586-26-8 (hydrochloride salt) | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70198266 | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50264-86-3 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50264-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003115871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research paper reveal about the potential mechanism of action of 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid as an antispermatogenic agent?

A1: Unfortunately, the provided research abstract ["The embryotoxicity of a new class of antispermatogenic agents: the 3-indazole-carboxylic acids." []] does not delve into the specific mechanism of action of this compound. The abstract focuses on the broader class of 3-indazole-carboxylic acids and their potential embryotoxicity, highlighting a crucial aspect to consider when developing antispermatogenic agents. Further research and full-text access would be needed to understand how this specific compound interacts with its target and its downstream effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.